
2-Bromo-N-isopropylacetamide
Overview
Description
2-Bromo-N-isopropylacetamide is an organic compound with the molecular formula C5H10BrNO It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide moiety
Preparation Methods
Core Reaction Components and Mechanism
The synthesis of 2-Bromo-N-isopropylacetamide involves a nucleophilic substitution reaction between bromoacetyl bromide and isopropylamine . The bromine atom in bromoacetyl bromide acts as a leaving group, while the isopropylamine provides the nucleophilic amine.
Key Reagents and Solvents
Component | Role | Typical Quantity |
---|---|---|
Bromoacetyl bromide | Electrophilic substrate | 1 mmol |
Isopropylamine | Nucleophile | 1.2 mmol (20% excess) |
Dichloromethane | Solvent (inert, aprotic) | 5 mL |
Inert atmosphere | Prevents side reactions | Nitrogen |
The reaction mechanism proceeds via:
- Activation : Isopropylamine deprotonates bromoacetyl bromide, forming a bromoacetate intermediate.
- Nucleophilic Attack : The isopropylamine attacks the electrophilic carbon adjacent to the bromine, displacing the bromide ion.
- Protonation : The intermediate is protonated to yield the final product.
Standard Laboratory Protocol
The most widely reported method involves the following steps:
Procedure
- Setup : A 25 mL round-bottom flask is charged with dichloromethane (5 mL) and isopropylamine (1.2 mmol) under nitrogen.
- Addition : Bromoacetyl bromide (1 mmol) is added dropwise over 2 minutes while maintaining an ice-water bath (0–5°C).
- Stirring : The mixture is stirred at 0–5°C for 5 minutes, then warmed to room temperature (20°C) and stirred for 1 hour.
- Workup :
Yield and Purity
Parameter | Value | Source |
---|---|---|
Yield | 71% | |
Purity | >95% (column chromatography) | |
Reaction Time | 1 hour (room temperature) |
Optimization Strategies
Critical Parameters
Purification Challenges
- Byproducts : Unreacted bromoacetyl bromide or hydrolyzed intermediates may form if reaction conditions deviate.
- Solution : Use silica gel column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) to separate the product.
Industrial-Scale Adaptations
While lab protocols remain consistent, industrial processes prioritize scalability and cost efficiency:
Key Modifications
Parameter | Lab vs. Industrial |
---|---|
Reactor Type | Batch → Continuous flow |
Temperature Control | Manual ice bath → Automated chillers |
Purification | Column chromatography → Crystallization (non-polar solvents) |
Yield | ~71% (lab) → ~70–75% (industrial) |
Industrial protocols may employ automated systems to precisely control reagent addition and temperature, reducing human error.
Spectroscopic and Analytical Validation
Characterization Data
Technique | Key Observations |
---|---|
¹H NMR (CDCl₃) | δ 6.39 (br, NH), 4.11–4.04 (m, CH), 3.84 (s, CH₂), 1.19 (d, CH₃) |
IR | 1650–1700 cm⁻¹ (C=O stretch), 550–650 cm⁻¹ (C–Br) |
HRMS | [M+H]⁺ at m/z 180.04 (calculated) |
Discrepancies in NMR signals may arise from solvent effects or impurities. Cross-referencing with IR and HRMS ensures structural confirmation.
Comparative Analysis of Synthetic Routes
Route | Reagents | Yield | Advantages | Limitations |
---|---|---|---|---|
Standard | Bromoacetyl bromide + isopropylamine | 71% | High purity, reproducibility | Limited scalability |
Alternative | Bromoacetyl chloride + isopropylamine | <50% | Lower cost of bromoacetyl chloride | Requires anhydrous conditions |
The standard route remains preferred due to superior yields and established protocols.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isopropylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can be nucleophilic or electrophilic, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom in this compound. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Electrophiles such as halogens can react with the compound under specific conditions, often requiring a catalyst or an activating agent.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or electrophile used. For example, reacting this compound with an amine can yield a substituted acetamide, while reaction with a thiol can produce a thioacetamide derivative.
Scientific Research Applications
2-Bromo-N-isopropylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropylacetamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry to design compounds that can modify specific molecular targets, such as enzymes or receptors, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylacetamide
- 2-Bromo-N,N-diethylacetamide
- 2-Bromo-N-phenylacetamide
Uniqueness
2-Bromo-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Biological Activity
Overview
2-Bromo-N-isopropylacetamide (CAS Number: 75726-96-4) is an organic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a brominated acetamide derivative, characterized by its molecular formula and a molecular weight of approximately 180.04 g/mol. The presence of the bromine atom in its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction between bromoacetyl bromide and isopropylamine. The process is conducted under controlled conditions to optimize yield and purity, often employing inert atmospheres and temperature control to manage exothermic reactions. Table 1 summarizes the synthetic routes commonly used for this compound.
Route | Reagents | Conditions | Yield |
---|---|---|---|
Route 1 | Bromoacetyl bromide + Isopropylamine | Ice bath, inert atmosphere | ~71% |
Route 2 | Bromoacetyl bromide + Isopropylamine | Dichloromethane, room temperature | Varies |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve the alkylation of critical biomolecules within microbial cells, disrupting their function.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has been noted to induce apoptosis in cancer cell lines through mechanisms that may involve the inhibition of specific signaling pathways or the modulation of gene expression related to cell survival and proliferation. For instance, a study demonstrated that treatment with this compound resulted in significant reductions in cell viability in MDA-MB-231 breast cancer cells.
The primary mechanism of action for this compound involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity is exploited in drug design to create compounds that can selectively modify targets involved in disease processes.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
- Cancer Cell Line Analysis : A recent study evaluated the effects of this compound on various cancer cell lines, including HeLa and A549. The compound was found to induce apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Molecular Formula | Biological Activity |
---|---|---|
2-Bromo-N,N-dimethylacetamide | C6H12BrN | Moderate antimicrobial activity |
2-Bromo-N,N-diethylacetamide | C8H16BrN | Lower anticancer efficacy |
2-Bromo-N-phenylacetamide | C9H10BrN | Enhanced cytotoxicity against specific cancer types |
Q & A
Q. Basic: How can the synthesis of 2-Bromo-N-isopropylacetamide be optimized to improve yield and purity?
Answer:
Synthesis optimization requires evaluating reaction parameters such as temperature, stoichiometry, and inert atmosphere. For example, a 71% yield was achieved under inert nitrogen at 20°C using bromoacetyl bromide and isopropylamine (1.2:1 molar ratio) with ice cooling and 1-hour stirring . In contrast, another protocol reported a 25% yield under less controlled conditions . Key strategies include:
- Temperature control : Lower temperatures (e.g., ice bath) reduce side reactions like hydrolysis of bromoacetyl bromide.
- Stoichiometry : Excess isopropylamine ensures complete conversion of the electrophilic intermediate.
- Atmosphere : Nitrogen purging minimizes moisture and oxygen interference.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity .
Q. Basic: What spectroscopic methods are most effective for characterizing this compound, and how should conflicting NMR data be resolved?
Answer:
Key techniques include NMR, NMR, and IR spectroscopy. For NMR (CDCl), expect signals at δ 6.29 (s, NH), 4.10–4.02 (m, CH), 3.85 (s, CH), and 1.19 (d, CH) . Discrepancies in literature values (e.g., CH shifts) may arise from solvent effects or impurities. Resolve conflicts by:
- Deuterated solvent standardization : Ensure consistent solvent use (e.g., CDCl) for direct comparison.
- Coupling constant analysis : Verify splitting patterns (e.g., CH doublet at Hz ).
- Supplementary techniques : Use IR to confirm carbonyl (C=O) stretches (~1650–1700 cm) and bromine mass fragments in HRMS .
Q. Advanced: How can computational chemistry methods predict the reactivity or stability of this compound in different solvents?
Answer:
Density Functional Theory (DFT) calculations can model solvation effects and transition states. For example:
- Solvent polarity : Polar solvents (e.g., DMF) stabilize charge-separated intermediates in nucleophilic substitutions.
- Reactivity indices : Fukui functions identify electrophilic sites (e.g., bromine atom) prone to substitution .
- Molecular dynamics : Simulate degradation pathways (e.g., hydrolysis) under varying pH/temperature .
Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in aqueous/organic mixtures) complements computational predictions.
Q. Advanced: What strategies are recommended for identifying and quantifying impurities in this compound batches?
Answer:
Analytical methods include:
- HPLC/LC-MS : Use C18 columns with UV detection (220–280 nm) and compare retention times to reference standards (e.g., EP impurities like 2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide) .
- NMR spiking : Add known impurity standards to detect overlapping signals.
- Mass spectrometry : High-resolution MS (HRMS) identifies halogen isotopic patterns (e.g., /) and fragmentation pathways .
Quantify impurities via calibration curves and ensure thresholds align with ICH guidelines (<0.1% for unknown impurities).
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of brominated vapors.
- Spill management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
- Waste disposal : Collect halogenated waste in sealed containers for incineration .
Q. Advanced: How does the steric environment of the isopropyl group influence the reactivity of this compound in nucleophilic substitutions?
Answer:
The isopropyl group creates steric hindrance, reducing accessibility to the bromine atom. This can:
- Slow reaction kinetics : Compare substitution rates with less hindered analogs (e.g., N-methyl derivatives).
- Direct regioselectivity : Bulky groups may favor alternative pathways (e.g., elimination over substitution).
- Solvent effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states .
Kinetic isotope effects (KIE) and X-ray crystallography (e.g., bond angles in crystal structures) provide mechanistic insights .
Q. Basic: What parameters are critical during purification of this compound via column chromatography?
Answer:
- Stationary phase : Silica gel (60–120 mesh) for optimal separation.
- Eluent system : Hexane/ethyl acetate (3:1) balances polarity for distinct band separation .
- Monitoring : TLC (R ~0.4 in hexane/EtOAc) ensures collection of the pure product.
- Drying : Anhydrous sodium sulfate removes residual moisture post-column .
Q. Advanced: How can molecular docking predict the bioactivity of this compound against parasitic targets like Trypanosoma cruzi?
Answer:
- Target selection : Identify enzyme targets (e.g., cysteine proteases) critical for parasite survival.
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Scoring functions : Evaluate binding affinities (ΔG) and hydrogen-bonding patterns with active-site residues.
- Validation : Compare docking results with in vitro assays (e.g., IC measurements in parasite cultures) .
Properties
IUPAC Name |
2-bromo-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCRYWMEQJDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500832 | |
Record name | 2-Bromo-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75726-96-4 | |
Record name | 2-Bromo-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-isopropylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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